

Characterization of 2-(Difluoromethoxy)phenylacetonitrile: A Comparative Spectroscopic Analysis

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Compound of Interest

Compound Name:	2-(Difluoromethoxy)phenylacetonitrile
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For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-(Difluoromethoxy)phenylacetonitrile**, a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific compound, this guide presents a combination of predicted data for **2-(Difluoromethoxy)phenylacetonitrile** and experimental data for the closely related, well-characterized compound, 2-phenylacetonitrile. This comparative approach offers valuable insights into the influence of the difluoromethoxy substituent on the spectroscopic properties.

¹H and ¹³C NMR Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The introduction of the electron-withdrawing difluoromethoxy group at the ortho position of the phenyl ring in 2-phenylacetonitrile is expected to induce significant changes in the chemical shifts of the aromatic protons and carbons.

Below is a comparison of the predicted ¹H and ¹³C NMR data for **2-(Difluoromethoxy)phenylacetonitrile** and the experimental data for 2-phenylacetonitrile.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
2-(Difluoromethoxy)phenylacetonitrile	H3	7.35 - 7.45	m	-
(Predicted)	H4	7.15 - 7.25	m	-
H5	7.35 - 7.45	m	-	
H6	7.25 - 7.35	m	-	
CH ₂	3.90	s	-	
OCHF ₂	6.60	t	73.0 (^3JHF)	
2-Phenylacetonitrile (Experimental)	Aromatic (C ₆ H ₅)	~7.35 - 7.25	m	-
[1]				
Methylene (-CH ₂ -)	3.71	s	-	

Table 2: ^{13}C NMR Spectral Data Comparison

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ) [ppm]
2-(Difluoromethoxy)phenylacetonitrile	C1	128.0
(Predicted)	C2	148.0 (d, JCF \approx 3 Hz)
C3	122.0	
C4	130.0	
C5	125.0	
C6	129.0	
CH ₂	23.0	
CN	117.0	
OCHF ₂	114.0 (t, JCF \approx 250 Hz)	
2-Phenylacetonitrile (Experimental) ^[1]	C1 (ipso)	~131.0
C2/C6 (ortho)	~128.5	
C3/C5 (meta)	~127.5	
C4 (para)	~129.0	
CH ₂	~23.5	
CN	~118.0	

Mass Spectrometry Data Comparison

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. The molecular weight of **2-(Difluoromethoxy)phenylacetonitrile** is 183.16 g/mol, while that of 2-phenylacetonitrile is 117.15 g/mol.

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Ion (M^+) [m/z]	Key Fragment Ions [m/z] (Proposed Structure)
2-(Difluoromethoxy)phenylacetone nitrile	183	132 ($[M - OCHF_2]^+$), 116 ($[M - OCHF_2 - O]^+$), 102 ($[C_7H_4N]^+$), 89 ($[C_7H_5]^+$), 51 ($[CHF_2]^+$)
2-Phenylacetonitrile	117	116 ($[M - H]^+$), 91 ($[C_7H_7]^+$, tropylion ion), 90 ($[C_7H_6]^+$), 65 ($[C_5H_5]^+$)

Experimental Protocols

Standard protocols for acquiring high-quality NMR and mass spectrometry data for small organic molecules are outlined below.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or Acetone- d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).
- 1H NMR Spectroscopy Acquisition Parameters:
 - Spectrometer Frequency: 400-600 MHz
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-12 ppm

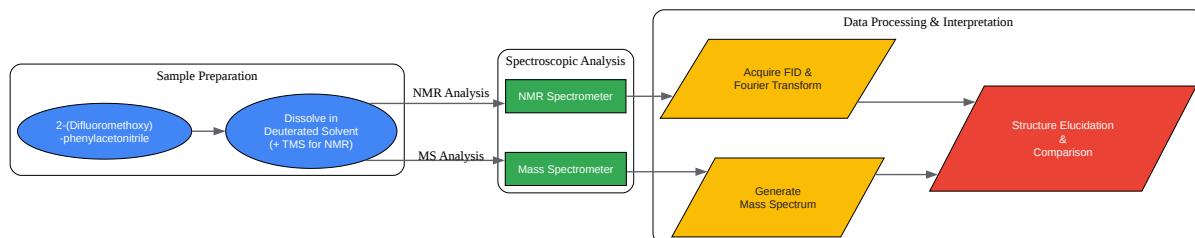
- ^{13}C NMR Spectroscopy Acquisition Parameters:
 - Spectrometer Frequency: 100-150 MHz
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons)
 - Number of Scans: 1024 or more, due to the lower natural abundance of the ^{13}C isotope.
 - Spectral Width: 0-220 ppm

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier or other detector measures the abundance of each ion, generating a mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of **2-(Difluoromethoxy)phenylacetonitrile** using NMR and mass spectrometry.



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References

- 1. 2-Phenylacetonitrile|For Research [benchchem.com]
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